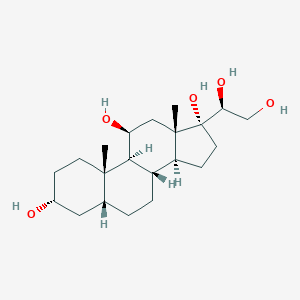
Cortol
説明
Synthesis Analysis
The synthesis of Cortol involves complex chemical processes, including the use of this compound 20, 21-diacetates and cortolone 20, 21-diacetates as key intermediates. These compounds are pivotal in the production of this compound 3-glucuronides and cortolone 3-glucuronides through a series of reductions, acetylations, and the Koenigs-Knorr reaction (Hosoda, Hosoda, & Nambara, 1984); (Hosoda, Osanai, & Nambara, 1991). These steps highlight the intricate nature of chemical synthesis in creating biologically relevant compounds.
Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its chemical behavior and interactions. Covalent organic frameworks (COFs) provide a foundational understanding for analyzing molecular structures through covalent bonds, offering insights into the geometric precision and structural control achievable in compounds like this compound (Lohse & Bein, 2018); (Diercks & Yaghi, 2017). These frameworks are instrumental in designing rigid porous structures with high regularity, which could be analogous to understanding this compound's molecular architecture.
Chemical Reactions and Properties
This compound's chemical properties are influenced by its interactions and reactions with other compounds. The electrochemical reduction of CO2 to synthesis gas with controlled CO/H2 ratios illustrates a type of reaction that could be relevant in the context of this compound's chemical reactivity, showcasing how palladium (Pd) nanoparticles can influence the outcome of chemical reactions (Sheng et al., 2017). This example underscores the importance of catalysts and reaction conditions in determining the chemical properties of compounds like this compound.
Physical Properties Analysis
Understanding this compound's physical properties requires examining its crystallinity, porosity, and thermal stability, among other characteristics. The design and synthesis of 3D covalent organic frameworks (COFs) provide a relevant framework for this analysis, given their high thermal stabilities, surface areas, and low densities, which are critical for evaluating this compound's physical attributes (El‐Kaderi et al., 2007). These properties are essential for understanding the stability and potential applications of this compound in various scientific fields.
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on covalent organic frameworks (COFs) and their applications in gas separation, energy storage, and catalysis (Kandambeth, Dey, & Banerjee, 2018). These studies provide insights into the chemical stability, reactivity, and functionalization potential of this compound, highlighting its role in chemical reactions and its interaction with various chemical agents.
科学的研究の応用
Educational Applications : The CoRT Program was found to significantly improve expository writing skills in primary Year 6 students, suggesting its utility in enhancing the teaching and learning process (Maniam, Thanasamy, Sentna Raja, & Aluemalai, 2020).
Epidemiological Studies : A high-throughput assay developed for Cortol, Cortone, and Melatonin detection in oral fluid samples is useful for studying the effects of circadian cycle disruption (Fustinoni, Polledri, & Mercadante, 2013).
Neuroscience and Behavior : Long-term corticosterone application in rats was shown to reduce working and reference memory, potentially affecting neuronal insulin receptors in a similar way as streptozotocin (Hoyer & Lannert, 2008).
Endocrinology and Physiology : Corticosterone (CORT) plays a complex role in glucose mobilization in snakes during acute stress (Neuman-Lee, Hudson, Webb, & French, 2019) and is involved in modulating reproductive and immune systems trade-offs in lizards (French, McLemore, Vernon, Johnston, & Moore, 2007).
Stress Research and Endocrinology : Expanding the study of cortisol and corticosterone in wild vertebrates is essential for understanding their role in mineral-water balance and interactions with other hormones (Vera, Zenuto, & Antenucci, 2017).
Immunology : A mild elevation in corticosterone may sensitize IL-1β responses in microglia-like cells, offering insights into both pro- and anti-inflammatory effects of CORT (Liu, Mustafa, Barratt, & Hutchinson, 2018).
Research Integrity Issues : Instances of research misconduct involving Joseph H. Cort, who fabricated data on hormone synthesis, highlight the importance of ethical practices in scientific research (Walsh, 1983; Budiansky, 1983).
Analytical Chemistry : Gas chromatography has been successfully used for the determination of urinary cortols and cortolones, illustrating the method's effectiveness in steroid analysis (Rosenfeld, 1965; 1964).
Microbiology and Steroid Biochemistry : The synthesis of this compound involves specific enzymatic actions by Bifidobacterium adolescentis and Clostridium paraputrific, demonstrating the role of gut microbiota in steroid metabolism (Winter, Cerone-McLernon, O'Rourke, Ponticorvo, & Bokkenheuser, 1982).
作用機序
Target of Action
Cortol, also known as alpha-cortol, is a type of glucocorticoid . Glucocorticoids are steroid hormones that bind to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors . The primary targets of this compound are therefore the glucocorticoid receptors present in almost every cell in the body .
Mode of Action
This compound interacts with its targets, the glucocorticoid receptors, to exert its effects . Upon binding to the GR, this compound triggers a conformational change in the receptor, allowing it to translocate into the nucleus and regulate gene expression . This regulation can either upregulate or downregulate the synthesis of various proteins, including cytokines, chemokines, adhesion molecules, receptors, and many enzymes .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its broad physiological effects . As a glucocorticoid, this compound plays a vital role in physiological processes such as electrolyte and fluid balance, cardiovascular homeostasis, carbohydrate, protein and lipid metabolism, immune and inflammatory responses . The exact pathways affected can vary depending on the cell type and the specific physiological or pathological context .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a glucocorticoid, it is expected that this compound would be well absorbed following administration, widely distributed in the body due to its lipophilic nature, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad physiological roles . These effects include anti-inflammatory and immunosuppressive actions, regulation of metabolism, and influence on cardiovascular function . The specific effects can vary depending on the cell type and the specific physiological or pathological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other hormones or drugs, the nutritional status of the individual, and various physiological or pathological conditions . .
生化学分析
Biochemical Properties
Cortol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is formed from cortisol via the intermediate metabolite 5β-tetrahydrocortisol, which is dehydrogenated by 20β-hydroxysteroid dehydrogenase (20β-HSD) in the liver to produce this compound .
Cellular Effects
This compound influences various types of cells and cellular processes. It is an endogenous metabolite of cortisol, which is known to play a crucial role in regulating glucose metabolism and promotes gluconeogenesis (glucose synthesis) and glycogenesis (glycogen synthesis) in the liver and glycogenolysis (breakdown of glycogen) in skeletal muscle .
Molecular Mechanism
The molecular mechanism of this compound is closely related to its parent compound, cortisol. Cortisol exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that cortisol, from which this compound is derived, has a circadian rhythm, with levels fluctuating throughout the day .
Dosage Effects in Animal Models
It is known that cortisol, the parent compound of this compound, has varying effects at different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathways of cortisol. It is formed from cortisol via the intermediate metabolite 5β-tetrahydrocortisol, which is dehydrogenated by 20β-hydroxysteroid dehydrogenase (20β-HSD) in the liver to produce this compound .
Transport and Distribution
It is known that cortisol, from which this compound is derived, is transported through the circulation in lipoprotein particles .
Subcellular Localization
It is known that cortisol, from which this compound is derived, acts on almost every tissue and organ in the body .
特性
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUNPBUZDTHJI-XPOJVAQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862093 | |
| Record name | 20alpha-Cortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
516-38-1 | |
| Record name | Cortol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20alpha-Cortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-CORTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHL40EHNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are Cortol compounds, and how are they formed?
A1: this compound compounds, including α-cortol (this compound) and β-cortol, are C-20 reduced metabolites of cortisol. They are formed through a series of enzymatic reactions involving reduction at the C-20 position of cortisol precursors like tetrahydrocortisol (THF) and cortolone. [, , , ]
Q2: How is the excretion of this compound compounds affected in patients with liver cirrhosis?
A2: Patients with liver cirrhosis show a distinctive pattern of altered cortisol metabolism. Research indicates a decreased excretion of tetrahydrocortisone and a significant increase in the levels of 17-OH,20,21-glycols, primarily Cortols, compared to healthy individuals. []
Q3: Does the presence of a portacaval shunt impact the excretion of this compound compounds in cirrhotic patients?
A3: Research suggests that the altered cortisol metabolite pattern, including decreased tetrahydrocortisone and increased Cortolones, is independent of the presence or absence of a portacaval shunt in cirrhotic patients. []
Q4: How do the urinary excretion patterns of this compound and other cortisol metabolites change after a major surgical trauma, such as cardiac surgery?
A4: Studies show a marked reduction in the inactivation of cortisol into cortisone following major surgical trauma. This reduction is likely due to substrate overload of the 11beta-hydroxysteroid dehydrogenase enzyme, leading to an elevated ratio of cortisol metabolites (including Cortols) to cortisone metabolites in urine. []
Q5: What insights can be gained from examining the ratios of different cortisol metabolites in urine?
A5: Calculating ratios of various cortisol metabolites provides insights into specific enzymatic activities. For instance, the ratio of (tetrahydrocortisol + allotetrahydrocortisol)/tetrahydrocortisone reflects 11β-hydroxysteroid dehydrogenase type 1 activity, while the cortols/cortolones ratio is also indicative of this enzyme's activity. []
Q6: What is the significance of the ratio of cortisol metabolites to cortisone metabolites (CMR) in understanding postoperative recovery after cardiac surgery?
A6: The CMR is significantly elevated in patients after cardiac surgery compared to healthy controls, indicating a reduced cortisol inactivation. This altered metabolism may lead to variations in tissue corticoid sensitivity compared to physiological conditions. []
Q7: How does the excretion of this compound and other cortisol metabolites differ between lean women with polycystic ovary syndrome (PCOS) and lean controls?
A7: Research has shown that lean women with PCOS excrete higher levels of this compound, Cortolones, and other cortisol metabolites (tetrahydrocortisone, β-cortol + β-cortolone) compared to lean controls, suggesting an altered cortisol metabolism in PCOS. []
Q8: What is the relationship between insulin sensitivity and the excretion of this compound and other cortisol metabolites in women with PCOS?
A8: While insulin appears to enhance 5alpha-reduction of steroids in PCOS, no direct correlation has been found between insulin sensitivity and the excretion levels of this compound or other specific cortisol metabolites in women with PCOS. []
Q9: How does obesity impact the excretion of this compound and other cortisol metabolites in children and adolescents?
A9: Compared to normal-weight children, those with obesity, particularly in the prepubertal stage, demonstrate higher excretion of various steroid metabolites, including α-Cortol and α-Cortolone, indicating enhanced adrenal steroidogenesis. The differences become less pronounced with puberty progression. []
Q10: Is there a difference in this compound excretion between children with and without idiopathic short stature (ISS)?
A10: Studies show that children and adolescents diagnosed with ISS exhibit significantly lower excretion rates of various steroid hormones, including this compound and Cortolone, compared to their healthy counterparts. []
Q11: What are the key findings regarding the metabolism of cortisol and corticosterone in macaque monkeys?
A11: Research on macaque monkeys shows that they primarily excrete glucuronide conjugates of 11-oxygenated-17-oxosteroids as the main cortisol metabolites. Interestingly, 3β-cortol and 3β-cortolone, not typically found in human urine, were identified in this species. [] Additionally, corticosterone metabolism in macaques predominantly leads to glucuronide conjugates of hexahydroCompound A and hexahydrocorticosterone. []
Q12: How does the excretion pattern of this compound and other corticosteroids in rhesus monkeys compare to that of humans?
A12: Studies indicate a comparable pattern of corticosteroid excretion between rhesus monkeys and humans, suggesting their potential use in research on adrenocortical function and cortisol metabolism. [, ]
Q13: Can fecal bacteria from humans and rats metabolize cortisol to produce this compound?
A13: Yes, studies have shown that fecal bacteria, particularly Bifidobacterium adolescentis, can metabolize cortisol into 20β-dihydrocortisol, which is further converted into this compound by Clostridium paraputrificum. These findings suggest a role of gut microbiota in cortisol metabolism. []
Q14: What is the metabolic fate of this compound in the human gut?
A14: Research indicates that this compound is resistant to further breakdown by human fecal flora, suggesting it acts as a metabolic end product in the gut. []
Q15: What analytical techniques are commonly employed to measure this compound and other cortisol metabolites?
A15: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for quantifying this compound and other steroid metabolites in urine. This method offers high sensitivity and specificity for analyzing complex biological samples. [, , , ]
Q16: How does the use of multi-column liquid chromatography contribute to the analysis of this compound and other urinary steroids?
A16: Multi-column liquid chromatography enables the separation and quantification of various urinary steroids, including this compound and its isomers, with high resolution and reproducibility. This technique allows for a comprehensive analysis of steroid profiles in various physiological and pathological states. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



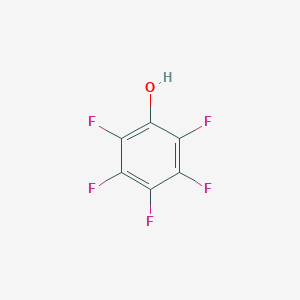
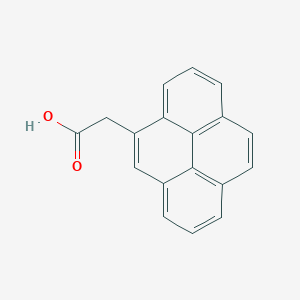
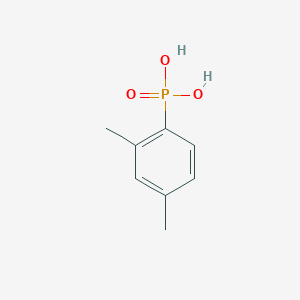
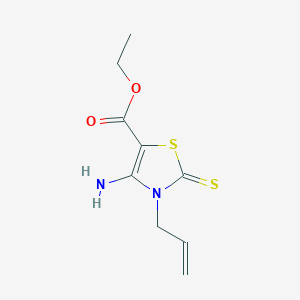
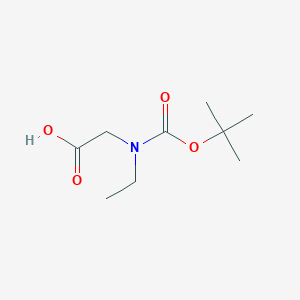
![3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid](/img/structure/B44929.png)
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)


![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
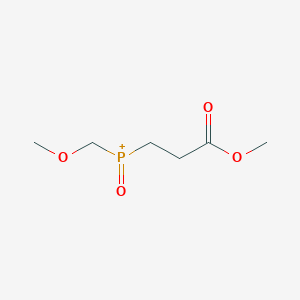
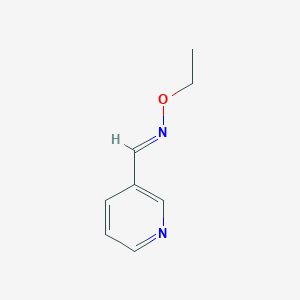

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)